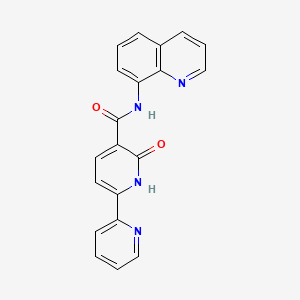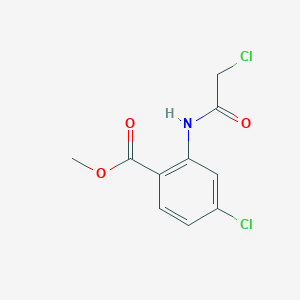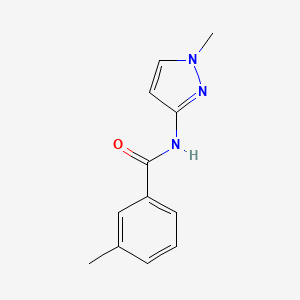
1-butylsulfonyl-N-methyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butylsulfonyl-N-methyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide is a chemical compound that has shown promising results in scientific research. It is a pyrrolidine derivative that has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of 1-Butylsulfonyl-N-methyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in tumor growth and inflammation, leading to its antitumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
1-Butylsulfonyl-N-methyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce pain and inflammation in animal models.
Advantages and Limitations for Lab Experiments
1-Butylsulfonyl-N-methyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and has shown promising results in various scientific research applications. However, its limitations include its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 1-Butylsulfonyl-N-methyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in the treatment of cancer and inflammatory diseases. Additionally, studies on its toxicity and safety profile are needed to determine its potential for clinical use.
Synthesis Methods
1-Butylsulfonyl-N-methyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide has been synthesized using various methods, including the reaction of N-methylpyrrolidine-2-carboxylic acid with 1,3-thiazol-4-ylmethylamine, followed by the reaction with butanesulfonyl chloride. Another method involves the reaction of N-methylpyrrolidine-2-carboxamide with 1,3-thiazol-4-ylmethylamine, followed by the reaction with butylsulfonyl chloride. These methods have been optimized to obtain high yields and purity of the compound.
Scientific Research Applications
1-Butylsulfonyl-N-methyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide has shown potential in scientific research applications. It has been studied for its antitumor activity, with promising results in inhibiting the growth of various cancer cell lines. It has also been studied for its anti-inflammatory and analgesic effects, with potential applications in the treatment of chronic pain and inflammatory diseases.
properties
IUPAC Name |
1-butylsulfonyl-N-methyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S2/c1-3-4-8-22(19,20)17-7-5-6-13(17)14(18)16(2)9-12-10-21-11-15-12/h10-11,13H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMGDAVVNPLRRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC1C(=O)N(C)CC2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[4-(Difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B7532366.png)

![3-chloro-N-[2-(6-chloro-1H-benzimidazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532379.png)
![1-butylsulfonyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7532383.png)
![5-Oxo-1-[4-[(6-oxo-1-propylpyridin-3-yl)sulfamoyl]phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B7532395.png)
![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-(1-methylsulfonylpiperidin-3-yl)urea](/img/structure/B7532403.png)

![2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7532413.png)

![1-(1-Methylsulfonylpiperidin-3-yl)-3-[(2-propan-2-yloxyphenyl)methyl]urea](/img/structure/B7532443.png)
![1-(1-Methylsulfonylpiperidin-3-yl)-3-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]urea](/img/structure/B7532451.png)
![1-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-N-propylpiperidine-1,4-dicarboxamide](/img/structure/B7532474.png)
![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(3-morpholin-4-yl-3-oxopropyl)urea](/img/structure/B7532477.png)